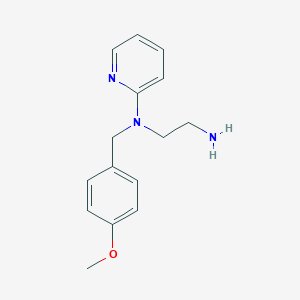

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine

Übersicht

Beschreibung

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine is an organic compound that belongs to the class of ethylenediamine derivatives This compound is characterized by the presence of a methoxybenzyl group and a pyridinyl group attached to an ethanediamine backbone

Wissenschaftliche Forschungsanwendungen

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

Target of Action

The compound N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine, also known as N’-[(4-methoxyphenyl)methyl]-N’-pyridin-2-ylethane-1,2-diamine, is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets in a specific manner. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects the biochemical pathways related to Alzheimer’s disease. It influences the pathway of amyloid-beta formation by downregulating APP and BACE levels . It also modulates the GSK3β pathway, which is involved in tau phosphorylation . These changes in the biochemical pathways lead to a reduction in the formation of amyloid-beta plaques and neurofibrillary tangles, the two main features of Alzheimer’s disease pathophysiology .

Result of Action

The compound’s action results in molecular and cellular effects that are beneficial in the context of Alzheimer’s disease. It prevents the formation of amyloid-beta plaques by downregulating APP and BACE levels . It also reduces the levels of phosphorylated forms of tau, thereby preventing the formation of neurofibrillary tangles . These effects contribute to the compound’s potential as a therapeutic strategy against Alzheimer’s disease .

Action Environment

It’s known that factors such as oxidative stress and inflammation can influence the pathophysiology of alzheimer’s disease and potentially the efficacy of treatments

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine typically involves the reaction of 4-methoxybenzyl chloride with 2-pyridinyl-1,2-ethanediamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the pyridinyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzyl or pyridinyl derivatives.

Vergleich Mit ähnlichen Verbindungen

- N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine shares similarities with other ethylenediamine derivatives, such as N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-propanediamine and N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-butanediamine.

Uniqueness:

- The presence of the methoxybenzyl and pyridinyl groups in this compound imparts unique chemical properties, such as enhanced stability and specific binding affinity to metal ions. These properties distinguish it from other similar compounds and make it valuable for specific applications in research and industry.

Biologische Aktivität

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol

The synthesis of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves cyclocondensation reactions where various thioketones and trifluoromethyl-substituted triazoles are combined. The general approach includes:

- Starting Materials : Triazole derivatives and thioketones.

- Reaction Conditions : Often conducted under reflux in organic solvents.

- Purification : Crystallization or chromatography to isolate the desired product.

Anticancer Activity

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol and its derivatives have shown promising anticancer activity in various studies. For instance:

- Cytotoxicity Studies : Compounds derived from 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol were tested against several cancer cell lines including MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer). The IC50 values for these compounds generally ranged above 100 µM, indicating moderate cytotoxicity but selective activity towards cancer cells over normal cells .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| A | MDA-MB-231 | 98.08 | Moderate |

| B | Panc-1 | >100 | Selective |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives exhibit significant activity against various bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Results : Moderate antibacterial activity was observed with some derivatives showing effectiveness against Gram-positive bacteria .

Anti-inflammatory Activity

Recent investigations into the anti-inflammatory potential of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives have yielded promising results:

- Mechanism of Action : Inhibition of COX enzymes has been proposed as a mechanism for their anti-inflammatory effects.

- Activity Assessment : Molecular docking studies suggest a strong affinity for COX-1 over COX-2, indicating potential as selective anti-inflammatory agents .

Case Studies

Several case studies have highlighted the effectiveness of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives in treating specific diseases:

- Melanoma Treatment : A derivative demonstrated notable cytotoxicity against human melanoma cells in 3D cultures, suggesting enhanced efficacy in more complex biological environments .

- Antimicrobial Efficacy : A study reported a novel derivative that exhibited significant antifungal activity against Candida albicans at low concentrations .

Eigenschaften

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-19-14-7-5-13(6-8-14)12-18(11-9-16)15-4-2-3-10-17-15/h2-8,10H,9,11-12,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLPCYUUEHZGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(CCN)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403417 | |

| Record name | N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109912-28-9 | |

| Record name | N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.